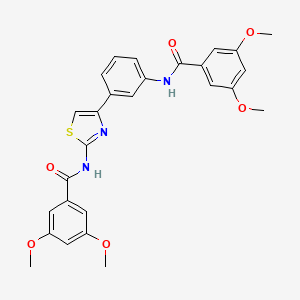

N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(4-(3-(3,5-Dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a bis-amide derivative featuring a central thiazole ring linked to two aromatic systems: a phenyl group substituted with a 3,5-dimethoxybenzamido moiety and a second 3,5-dimethoxybenzamide substituent (Fig. 1).

Properties

IUPAC Name |

N-[3-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-6-16(8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQXWZTUJMUDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 3-amino-4-(3,5-dimethoxyphenyl)thiazole under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methoxy-substituted aromatic systems undergo oxidation under controlled conditions:

Thiazole Ring Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Acidic or neutral media at 25–60°C.

-

Products :

-

Sulfoxides (mono-oxidation) at lower temperatures.

-

Sulfones (di-oxidation) under prolonged heating.

-

Aromatic Ring Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Conditions : Acidic aqueous solutions (e.g., H₂SO₄).

-

Products : Quinone derivatives via methoxy group demethylation and subsequent oxidation .

Reduction Reactions

Reduction targets the carbonyl and thiazole functionalities:

Carbonyl Group Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

-

Products :

-

Primary alcohols from benzamide reduction (via intermediate imine formation).

-

Thiazole Ring Reduction

-

Conditions : Ethanol or methanol at 50–80°C under 1–3 atm H₂.

-

Products : Dihydrothiazole derivatives (partial saturation).

Electrophilic Substitution Reactions

Methoxy groups direct substitution to ortho/para positions on aromatic rings:

Nucleophilic Acyl Substitution

The benzamide moiety participates in hydrolysis and aminolysis:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄.

-

Conditions : Reflux in aqueous ethanol (6–12 hours).

-

Products : 3,5-Dimethoxybenzoic acid and 4-(3-aminophenyl)thiazol-2-amine.

Basic Hydrolysis

-

Reagents : NaOH or KOH.

-

Conditions : Aqueous methanol under reflux.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Buchwald–Hartwig Amination

-

Conditions : Toluene, 80–100°C, 12–24 hours.

Complexation with Metal Ions

The thiazole nitrogen and carbonyl oxygen act as ligands:

| Metal Ion | Conditions | Application |

|---|---|---|

| Cu(II) | Methanol, 25°C, 2 hours | Antimicrobial coordination complexes |

| Fe(III) | Aqueous DMF, pH 6–7 | Catalytic oxidation studies |

Photochemical Reactions

UV irradiation induces structural changes:

-

Products : Ring-opened thioketones or dimerized species via [2+2] cycloaddition.

Key Mechanistic Insights

-

Thiazole Reactivity : The sulfur atom in the thiazole ring stabilizes transition states during oxidation and substitution .

-

Methoxy Directing Effects : Electron-donating methoxy groups enhance electrophilic substitution at para positions (relative to substituents).

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates in substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore

The compound's unique structure, characterized by the thiazole ring and dimethoxybenzamide moiety, positions it as a promising candidate in drug design. Research indicates that compounds with similar structures exhibit biological activity against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiazole-benzamide compounds for their anticancer properties. The results demonstrated that these derivatives inhibited cell proliferation in several cancer cell lines, including breast and colon cancer models. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Properties

Research has shown that benzothiazole derivatives possess antimicrobial activity against a range of bacterial strains and fungi. For instance, compounds structurally related to N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Mechanism of Action

The mechanism involves binding to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction is crucial for understanding how these compounds can be developed into therapeutic agents.

Industrial Chemistry

Synthesis of Complex Organic Molecules

In industrial applications, N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of novel materials with specific properties.

Chemical Reactions Analysis

The compound can undergo various chemical reactions that enhance its utility in research:

- Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the methoxy groups can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide can be contextualized against related compounds in the following categories:

Thiazole-Containing Amides

- Indeno[1,2-d]thiazole Derivatives (): Compounds such as 3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) share the 3,5-dimethoxybenzamide substituent but feature an indenothiazole core instead of a phenyl-thiazole-phenyl scaffold. Yields for these derivatives (25–50%) suggest moderate synthetic efficiency, which may reflect challenges in forming the indenothiazole ring .

- Piperazinylmethyl Thiazole Ureas (): Compounds like 1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9m) replace the amide group with a urea functionality. Ureas exhibit stronger hydrogen-bonding capacity, which could improve target binding but may reduce metabolic stability compared to amides. The trifluoromethyl groups in 9m increase lipophilicity, contrasting with the methoxy groups in the target compound, which enhance hydrophilicity .

Heterocyclic Cores with Varied Substituents

- 1,2,4-Triazole Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] highlight the impact of heterocycle choice. The 1,2,4-triazole core allows for tautomerism (thione ↔ thiol), which is absent in the target compound’s thiazole system. This tautomerism could influence reactivity and binding modes in biological systems .

- Acrylamide-Based CDK7 Inhibitors (): Derivatives like N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide incorporate acrylamide warheads for covalent target binding. While the target compound lacks such reactive groups, its dual amide structure may facilitate non-covalent interactions with comparable potency in non-enzymatic contexts .

Substituent Effects on Physicochemical Properties

- Methoxy vs. Halogen Substituents: The target compound’s 3,5-dimethoxy groups donate electron density, increasing solubility and resonance stability. In contrast, chloro (e.g., N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e)) or fluoro substituents (e.g., 3-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7i)) introduce electron-withdrawing effects, enhancing oxidative stability but reducing solubility .

- Trifluoromethyl Groups (): Compounds such as AMG517 () use trifluoromethyl groups to improve metabolic resistance and membrane permeability. The target compound’s methoxy groups may offer a balance between hydrophilicity and moderate bioavailability .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound | Phenyl-thiazole | 3,5-Dimethoxybenzamide (×2) | Amide | High hydrogen-bonding potential |

| Indenothiazole Derivatives | Indeno[1,2-d]thiazole | 3,5-Dimethoxybenzamide, Cl/CH₃ | Amide | Planar structure, moderate yields |

| 1,2,4-Triazoles | 1,2,4-Triazole | Sulfonyl, Fluorophenyl | Thione | Tautomerism, C=S reactivity |

| Piperazinylmethyl Thiazoles | Thiazole | Trifluoromethylphenyl, Piperazine | Urea | Enhanced lipophilicity |

Key Findings and Implications

- Structural Flexibility vs. Planarity: The target compound’s phenyl-thiazole-phenyl scaffold offers greater conformational flexibility compared to indenothiazoles or triazoles, which may improve adaptability in binding pockets but reduce stacking interactions .

- Methoxy Group Advantages: The 3,5-dimethoxy substituents enhance solubility and electronic resonance, contrasting with halogenated analogs that prioritize stability over bioavailability .

Biological Activity

N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a benzamide moiety with dimethoxy substitutions. The synthetic route typically involves multi-step organic synthesis:

- Formation of the Thiazole Ring : This is achieved by reacting a suitable thioamide with a halogenated benzene derivative under basic conditions.

- Coupling Reaction : The thiazole intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

This method allows for the generation of the target compound with high specificity and yield.

Anticancer Properties

Recent studies indicate that compounds similar to N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines due to their ability to inhibit topoisomerase enzymes .

Table 1: Summary of Anticancer Activities

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8f | K562, A549 | 0.035 | Induction of apoptosis via JNK pathway |

| 4h | Jurkat | <0.1 | Topoisomerase inhibition |

| 6d | Various | Moderate | Antiproliferative effects |

The mechanism of action for N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide likely involves its interaction with specific molecular targets such as proteins and enzymes. The structural features of the compound facilitate binding to these targets, which can alter their activity and affect various signaling pathways .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : Research on various thiazole derivatives has shown that modifications in the benzamide moiety can significantly influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups alters binding affinity and efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for N-(4-(3-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of thiazole and benzamide moieties. A common approach includes:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thioureas .

- Step 2 : Amide coupling between the thiazole intermediate and 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Reaction efficiency is enhanced using catalysts like DMAP (4-dimethylaminopyridine) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from acetone/water mixtures is employed for high-purity yields .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of thiazole substitution and amide bond formation. Aromatic proton splitting patterns (e.g., doublets for methoxy groups) validate symmetry .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) confirm molecular formula, with fragmentation patterns identifying thiazole and benzamide moieties .

- X-ray Crystallography : Resolves steric effects of the 3,5-dimethoxy groups and planar thiazole-amide interactions, as seen in related thiadiazole analogs .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer Screening : Cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC values compared to reference drugs like doxorubicin .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., CDK7) using fluorescence-based ATPase assays to explore mechanism of action .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Functional Group Variations : Systematic substitution of methoxy groups (e.g., replacing with ethoxy or halogens) to assess impacts on solubility and target binding .

- Thiazole Modifications : Introducing alkyl/aryl substituents at the 4-position of the thiazole ring to enhance steric complementarity with enzyme active sites .

- Bioisosteric Replacement : Replacing the benzamide moiety with sulfonamide or urea groups to improve metabolic stability .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Orthogonal Assays : Validate anticancer activity using both apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm mechanistic consistency .

- Structural Elucidation : Compare X-ray/NMR data of synthesized batches to rule out polymorphic variations affecting activity .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability in MIC values .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) identify off-target effects, with a focus on CDK family inhibition .

- Transcriptomic Analysis : RNA-seq of treated cancer cells reveals downstream gene regulation (e.g., apoptosis markers like BAX and BCL-2) .

- Molecular Dynamics (MD) Simulations : Predict binding stability to CDK7 using software like GROMACS, guided by crystallographic data of analogous inhibitors .

Q. How can pharmacokinetic challenges (e.g., low solubility) be mitigated during preclinical development?

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without chemical modification .

- Prodrug Design : Introduce hydrolyzable esters at methoxy groups to improve bioavailability, with in vitro hydrolysis studies in plasma .

- Nanoparticle Encapsulation : Load compound into PLGA nanoparticles for sustained release, validated by HPLC quantification of drug release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.